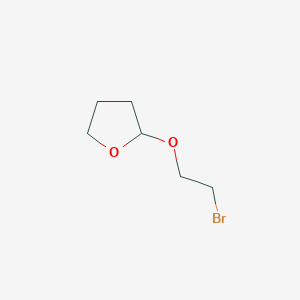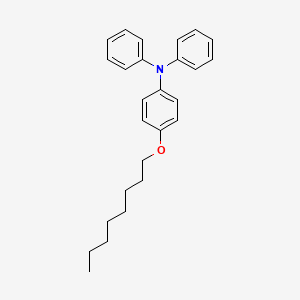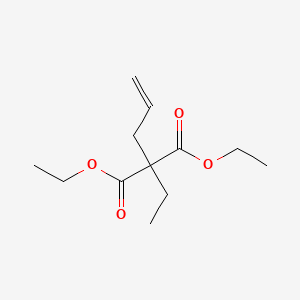
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to an ethanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the attachment of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Starting from precursors like hydrazines and nitriles to form the triazole ring.
Amine Introduction: Subsequent introduction of the ethanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Utilizing large reactors for the cyclization and amine introduction steps.
Continuous Flow Processes: For more efficient and scalable production, continuous flow methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the triazole ring or the ethanamine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Reduced forms of the triazole or ethanamine group.
Substitution Products: Substituted triazole derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethanamine group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(4H-1,2,4-triazol-3-yl)propanamine: Similar structure with a propanamine group instead of ethanamine.
(1S)-1-(4H-1,2,4-triazol-3-yl)methanamine: Similar structure with a methanamine group.
Uniqueness
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine is unique due to its specific combination of the triazole ring and ethanamine group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C4H8N4 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8)/t3-/m0/s1 |
Clave InChI |
IMLWJUNNDJGOPB-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C1=NC=NN1)N |
SMILES canónico |
CC(C1=NC=NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657252.png)


![3-{4-[(Methylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B8657276.png)




![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B8657315.png)
